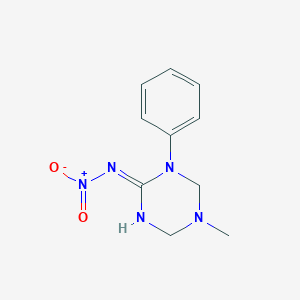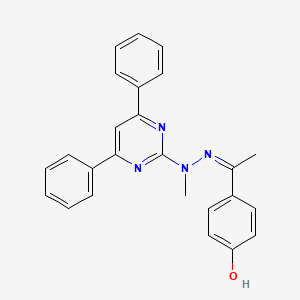![molecular formula C22H17N3O2S B5986256 2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5986256.png)
2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HMQC and has been studied extensively for its various properties and potential uses.
作用机制
The mechanism of action of HMQC involves the inhibition of various enzymes and proteins involved in cell growth and proliferation. HMQC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, HMQC has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and physiological effects:
HMQC has been shown to have various biochemical and physiological effects. Studies have shown that HMQC can induce apoptosis in cancer cells, leading to their death. Additionally, HMQC has been shown to have antimicrobial properties, making it effective against various microorganisms. HMQC has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using HMQC in lab experiments is its relatively high yield and cost-effectiveness. Additionally, HMQC has been shown to have a broad spectrum of activity, making it effective against various microorganisms. However, one of the limitations of using HMQC in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research involving HMQC. One area of research involves the development of new cancer therapies based on the properties of HMQC. Additionally, research is needed to further understand the mechanism of action of HMQC and its potential applications in other areas, such as the treatment of inflammatory diseases. Furthermore, research is needed to explore the potential toxicity of HMQC and to develop methods for reducing its toxicity while maintaining its effectiveness.
合成方法
The synthesis of HMQC involves the reaction of 2-hydroxyacetophenone with 5-methyl-2-thiophenecarboxaldehyde and 4-hydroxyquinoline-2-carboxylic acid hydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to ensure the formation of the desired product. The yield of HMQC obtained through this method is relatively high, making it a cost-effective way of producing this compound.
科学研究应用
HMQC has been studied extensively for its potential applications in scientific research. One of the most significant areas of research involving HMQC is in the field of cancer treatment. Studies have shown that HMQC has the potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of new cancer therapies. Additionally, HMQC has been studied for its antimicrobial properties, with research showing that it has a broad spectrum of activity against various microorganisms.
属性
IUPAC Name |
2-(2-hydroxyphenyl)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c1-14-10-11-15(28-14)13-23-25-22(27)18-12-20(17-7-3-5-9-21(17)26)24-19-8-4-2-6-16(18)19/h2-13,26H,1H3,(H,25,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYWUNLGLMGVKM-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-3-{[4-hydroxy-6-(trifluoromethyl)-2-pyrimidinyl]thio}-4-phenyl-2(1H)-quinolinone](/img/structure/B5986178.png)
![2-[1-cyclopentyl-4-(3-cyclopentylpropyl)-2-piperazinyl]ethanol](/img/structure/B5986186.png)
![2-[(3,5-dimethyl-4-isoxazolyl)acetyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5986193.png)
![N-benzyl-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methylacetamide](/img/structure/B5986204.png)
![4-{[(2,2-dimethyltetrahydro-2H-pyran-4-yl)amino]methyl}-4-ethylhexanenitrile](/img/structure/B5986222.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)

![3-(2-hydroxyethyl)-4-[(2,2,2-trifluoro-1-phenylethoxy)acetyl]-2-piperazinone](/img/structure/B5986265.png)
![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![2-(4-methyl-6-{[1-methyl-3-(1H-pyrazol-1-yl)propyl]amino}pyrimidin-2-yl)phenol](/img/structure/B5986279.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)
